5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide
説明
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide follows systematic IUPAC naming conventions. Its structure comprises:
- A pyrrolizine core (a bicyclic system with fused five- and six-membered rings) substituted at position 1 with a carboxamide group.
- A benzoyl group (phenyl ketone) at position 5 of the pyrrolizine system.
- An N-linked tris(hydroxymethyl)aminomethane (TRIS) derivative at the carboxamide position, specifically a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl substituent.
Key structural descriptors include:
- SMILES :
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)NC(CO)(CO)CO. - InChI Key :
QYIXDZZHVVTARJ-UHFFFAOYSA-N. - Hybridization : The pyrrolizine nitrogen adopts sp³ hybridization, while the benzoyl carbonyl carbon is sp²-hybridized.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 167105-80-8 | |
| UNII Code | 89S33ZWH0R | |
| European Pharmacopoeia (EP) Designation | Ketorolac trometamol impurity E | |
| Synonym | rac-Ketorolac tris amide impurity |
Alternative identifiers include:
Molecular Formula and Weight Analysis
The compound’s molecular formula and weight are derived from its atomic composition:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₅ |
| Molecular Weight | 358.4 g/mol |
| Exact Mass | 358.153 g/mol |
| Empirical Formula | C₁₉H₂₂N₂O₅ |
Elemental Composition :
- Carbon: 63.68%
- Hydrogen: 6.19%
- Nitrogen: 7.82%
- Oxygen: 22.31%
These values align with high-resolution mass spectrometry data and stoichiometric calculations.
Stereochemical Considerations and Isomeric Forms
The compound exhibits stereochemical complexity due to:
- Chiral Centers : The pyrrolizine ring’s bridgehead carbon (position 1) and the TRIS-like substituent’s central carbon are stereogenic centers.
- Racemic Nature : The (±)-designation indicates a 1:1 mixture of enantiomers in synthetic preparations.
| Isomer Type | Characteristics |
|---|---|
| (1R)-Enantiomer | Absolute configuration unassigned in literature; presumed via analogy to ketorolac’s stereochemistry. |
| (1S)-Enantiomer | Mirror image of the (1R)-form; identical physical properties but divergent biological activity. |
Stereochemical Stability :
- No evidence of epimerization under standard storage conditions.
- HPLC chiral separation methods resolve enantiomers using cellulose-based stationary phases.
The compound’s stereochemistry is critical for its role as a pharmaceutical impurity in ketorolac formulations, where regulatory standards require strict control over isomeric profiles.
特性
IUPAC Name |
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-10-19(11-23,12-24)20-18(26)14-8-9-21-15(14)6-7-16(21)17(25)13-4-2-1-3-5-13/h1-7,14,22-24H,8-12H2,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXDZZHVVTARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167105-80-8 | |
| Record name | 1H-Pyrrolizine-1-carboxamide, 5-benzoyl-2,3-dihydro-N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRROLIZINE-1-CARBOXAMIDE, 5-BENZOYL-2,3-DIHYDRO-N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S33ZWH0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide, commonly referred to as Ketorolac Related Compound A, is a compound associated with the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. This compound has garnered attention due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of 358.39 g/mol. Its structural features include:
- Melting Point : >134°C (decomposes)
- Boiling Point : Predicted at 732.0 ± 60.0 °C
- Density : 1.37 ± 0.1 g/cm³
- Solubility : Slightly soluble in DMSO and methanol
- pKa : Approximately 13.51 (predicted)
These properties suggest that the compound is stable under various conditions but may require specific solvents for effective dissolution .
The biological activity of this compound is primarily linked to its anti-inflammatory and analgesic properties. Ketorolac, from which this compound is derived, functions by inhibiting cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX enzymes can result in decreased inflammation and pain relief in various conditions.
In Vitro Studies
Research indicates that compounds similar to Ketorolac exhibit significant anti-inflammatory effects in vitro. For instance, studies have demonstrated that these compounds can reduce the production of inflammatory cytokines in cultured cells. Specific assays measuring the levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) showed a marked decrease upon treatment with Ketorolac-related compounds .
In Vivo Studies
In animal models, Ketorolac-related compounds have shown efficacy in reducing pain responses associated with surgical procedures and inflammatory conditions. Doses administered in controlled experiments resulted in significant reductions in pain scores compared to control groups receiving placebo treatments .
Case Studies
Several case studies have documented the clinical implications of using Ketorolac-related compounds for pain management:
- Postoperative Pain Management : A study involving patients undergoing orthopedic surgery reported that administration of Ketorolac significantly reduced postoperative pain levels compared to standard analgesics.
- Chronic Pain Conditions : In patients with chronic inflammatory diseases such as rheumatoid arthritis, the use of Ketorolac-related compounds led to improved pain control and reduced reliance on opioids for pain management.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other NSAIDs:
| Compound Name | Molecular Weight | COX Inhibition | Anti-inflammatory Activity | Analgesic Efficacy |
|---|---|---|---|---|
| Ketorolac | 376.43 g/mol | Strong | High | Very High |
| Ibuprofen | 206.28 g/mol | Moderate | Moderate | Moderate |
| Aspirin | 180.16 g/mol | Strong | High | Moderate |
| 5-benzoyl-N-[...] | 358.39 g/mol | Strong | High | High |
This table illustrates that while the compound shares similar properties with established NSAIDs like Ketorolac and Aspirin, it may offer a favorable profile for specific applications due to its unique structure and mechanism of action.
科学的研究の応用
The primary biological activities of this compound are associated with its ability to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins—key mediators of inflammation and pain. This mechanism underlies its efficacy in treating pain and inflammatory conditions.
In Vitro Studies
Research has demonstrated that compounds similar to Ketorolac exhibit significant anti-inflammatory effects in vitro. For instance:
- Cytokine Production : Studies have shown that treatment with Ketorolac-related compounds can lead to a marked decrease in inflammatory cytokines such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured cells.
In Vivo Studies
Animal model studies have highlighted the efficacy of Ketorolac-related compounds in reducing pain responses associated with surgical procedures and inflammatory conditions:
- Pain Management : Controlled experiments indicated significant reductions in pain scores when compared to placebo treatments, showcasing its potential for effective pain relief.
Case Studies
Several clinical case studies have documented the implications of using Ketorolac-related compounds for pain management:
-
Postoperative Pain Management :
- A study involving orthopedic surgery patients reported that administration of Ketorolac significantly reduced postoperative pain levels compared to standard analgesics.
-
Chronic Pain Conditions :
- In patients with chronic inflammatory diseases like rheumatoid arthritis, the use of Ketorolac-related compounds resulted in improved pain control and decreased reliance on opioids for pain management.
類似化合物との比較
Research Findings and Implications
- Analytical Challenges : The main compound’s multiple hydroxyl groups complicate mass spectrometry ionization, necessitating optimized LC-MS protocols .
- Regulatory Significance : As a specified impurity in pharmacopeial standards (e.g., EP, USP), its quantification ensures drug safety and batch consistency .
- Comparative Stability : Structural analogs like aTES exhibit higher thermal stability due to sulfonic acid groups, whereas the main compound may degrade under oxidative stress .
準備方法
Synthetic Routes Overview
The compound’s preparation follows two primary pathways: (1) sequential alkylation-cyclization followed by Friedel-Crafts acylation, and (2) direct acylation of preformed pyrrolizine intermediates. Both methods leverage Grignard chemistry, phase-transfer catalysis, and controlled acylation to achieve structural specificity. Critical challenges include regioselective benzoylation and stabilization of the dihydroxypropan-2-yl substituent under reactive conditions.
Step-by-Step Preparation Methods
Formation of the Pyrrolizine Carboxamide Core
The pyrrolizine backbone is synthesized via cyclization of pyrrolylbutanamide intermediates. In Step 2 of the patented route, a pyrrole Grignard reagent (prepared from pyrrole and alkylmagnesium halides) reacts with dihalobutanamide in butyl diglyme at 25–30°C. The resulting pyrrolylbutanamide undergoes cyclization in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride). This step is conducted in toluene at 10–100°C for 2–10 hours, yielding N-alkyl-N-aryl-2,3-dihydro-1H-pyrrolizine-1-carboxamide.
Key Reaction Conditions:
5-Benzoylation via Acylation Reactions
The introduction of the benzoyl group at the 5-position employs modified Vilsmeier-Haack conditions. In Step 4 , the pyrrolizinecarboxamide intermediate reacts with N,N-disubstituted benzamides (e.g., benzmorpholide) and acid chlorides (e.g., phosphorus oxychloride or oxalyl chloride) in toluene at 40–45°C. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-rich pyrrolizine ring.
Example Protocol from Patent EP0284076:
- Reagents : Benzmorpholide (1.45 g), POCl₃ (1.25 mL), methyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate (1.00 g).
- Conditions : Stirred at 40°C for 2 hours, followed by hydrolysis with NaOH (pH >12) at 50°C.
- Isolation : Extraction with CH₂Cl₂ and crystallization from 2-propanol/hexane yields 58.5% pure 5-benzoyl derivative.
Acylation Variables:
N-Functionalization with Dihydroxypropan-2-Yl Group
The final step introduces the N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl] substituent via nucleophilic substitution or coupling reactions. While explicit details are limited in the reviewed sources, analogous methods for pyrrolizine carboxamides suggest using protected sugar alcohols (e.g., 2,2-bis(hydroxymethyl)propane-1,3-diol) under Mitsunobu or Ullmann coupling conditions. Post-functionalization deprotection with acidic or basic hydrolysis yields the target compound.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
- Cyclization Efficiency : Butyl diglyme improves solubility of Grignard reagents, enabling reactions at 30% higher concentrations compared to THF.
- Acylation Selectivity : Toluene minimizes side reactions (e.g., ring opening), achieving >90% regioselectivity for the 5-position.
- Phase-Transfer Catalysts : ALIQUAT® 336 accelerates cyclization by 40% compared to tetrabutylammonium bromide.
Temperature and Time Dependencies
| Step | Optimal Range | Deviation Impact |
|---|---|---|
| Grignard Formation | 0–25°C | <0°C slows initiation; >30°C causes side reactions |
| Cyclization | 70–75°C | <60°C incomplete reaction; >80°C decomposition |
| Benzoylation | 40–45°C | >60°C leads to di-benzoylated byproducts |
Analytical Characterization and Purification
Post-synthetic purification relies on crystallization and chromatography:
- Crystallization : 2-Propanol/hexane mixtures yield 95–98% pure product after two recrystallizations.
- Chromatography : Silica gel (ethyl acetate/methanol 9:1) resolves N-functionalization isomers.
Spectroscopic Data :
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Alkylation | High regiocontrol | Multi-step; costly catalysts | 45–50 |
| Direct Acylation | Fewer steps; scalable | Requires strict temperature control | 55–60 |
The direct acylation route offers superior scalability but demands precise stoichiometry to avoid over-benzoylation. In contrast, sequential alkylation provides better control over N-functionalization at the expense of longer synthesis times.
Q & A
Q. How should researchers design studies to resolve conflicting literature data on bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
